molecular formula C10H9NO3 B1383216 2-(3-Cyano-2-methoxyphenyl)acetic acid CAS No. 1261475-04-0

2-(3-Cyano-2-methoxyphenyl)acetic acid

Cat. No.: B1383216
CAS No.: 1261475-04-0
M. Wt: 191.18 g/mol
InChI Key: UWPHAWWIJIUYMM-UHFFFAOYSA-N
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Description

2-(3-Cyano-2-methoxyphenyl)acetic acid (: 1261475-04-0) is a high-value chemical intermediate with a molecular formula of C 10 H 9 NO 3 and a molecular weight of 191.18 g/mol . This compound features a phenylacetic acid scaffold substituted with both a methoxy group and a cyano group, a combination that makes it a versatile building block in organic and medicinal chemistry research . Its specific structure, represented by the SMILES notation COc1c(cccc1C#N)CC(=O)O, is particularly valuable for the synthesis of more complex molecules, potentially for the development of novel pharmaceuticals and bioactive compounds . The presence of both electron-donating (methoxy) and electron-withdrawing (cyano) functional groups on the aromatic ring creates unique electronic properties, which can be exploited to fine-tune the reactivity and binding affinity of resulting molecules. Researchers utilize this compound in various applications, including as a precursor in the synthesis of potential kinase inhibitors and other small-molecule therapeutics where the acetic acid side chain can be readily functionalized into amides or esters, and the nitrile group can be further derivatized . As a key intermediate, it enables the exploration of new chemical space in drug discovery programs. Safety Note: This product is intended for research purposes and laboratory use only. It is strictly classified as "For Research Use Only" and is not approved for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

2-(3-cyano-2-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-10-7(5-9(12)13)3-2-4-8(10)6-11/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPHAWWIJIUYMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Related Compounds

For compounds similar to 2-(3-Cyano-2-methoxyphenyl)acetic acid, such as 2-(2-cyano-4-methoxyphenyl)acetic acid, synthesis typically involves several stages:

  • Hydrolysis of Esters : The methyl ester of the target compound is hydrolyzed using lithium hydroxide in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 55°C) to form the corresponding carboxylic acid.

  • pH Adjustment : The reaction mixture is then adjusted to a high pH (around 14) with sodium hydroxide to facilitate further reactions or purification.

  • Acidification : Finally, the solution is acidified to a pH between 2 and 3 using hydrochloric acid to precipitate the desired acid.

Challenges and Considerations

  • Regioselectivity : Ensuring the cyano group is introduced at the correct position on the phenyl ring is crucial.
  • Yield Optimization : Conditions must be optimized to maximize yield while minimizing side reactions.
  • Safety and Environmental Impact : The use of hazardous reagents like sulfuric acid and cyanides requires careful handling and disposal.

Data Tables

Synthesis Conditions for Related Compounds

Compound Reaction Conditions Yield
2-(2-cyano-4-Methoxyphenyl)acetic acid LiOH in THF/H2O at 55°C; pH 14 with NaOH; pH 2-3 with HCl 77%

Research Findings

While specific research findings for the synthesis of this compound are limited, studies on related compounds highlight the importance of optimizing reaction conditions to achieve high yields and purity. The use of strong acids and bases necessitates careful control of pH levels during synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyano-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like hydrogen peroxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, palladium on carbon.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: 2-(3-Hydroxy-2-methoxyphenyl)acetic acid.

    Reduction: 2-(3-Amino-2-methoxyphenyl)acetic acid.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its potential as a pharmaceutical intermediate . Its biological activity makes it suitable for synthesizing various therapeutic agents. Notably, it has been hypothesized that methoxy-substituted cyclic compounds, including this acid, may inhibit the growth of estrogen receptor (ER) negative breast cancer cells in vitro.

Biological Activities

Research indicates that 2-(3-Cyano-2-methoxyphenyl)acetic acid exhibits several biological activities:

  • Antiviral : Potential effectiveness against viral infections.
  • Anti-inflammatory : May reduce inflammation through various biochemical pathways.
  • Anticancer : Demonstrated activity in inhibiting cancer cell proliferation.
  • Antioxidant : Capable of neutralizing free radicals, thus protecting cells from oxidative stress.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing indole derivatives, which have shown immense therapeutic potential across various biological activities, including antiviral and anticancer properties. The synthesis of these derivatives can lead to compounds with enhanced efficacy and specificity in targeting diseases.

Interaction Studies

Studies focusing on the interaction of this compound with biological targets have suggested its potential to influence metabolic pathways. For instance, it may interact with enzymes involved in drug metabolism, thereby affecting the pharmacokinetics and pharmacodynamics of other therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(3-Cyano-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways.

    Receptor Binding: It can bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

2-(3-Bromo-4-methoxyphenyl)acetic Acid ()
  • Structure : Bromine (electron-withdrawing) at 3-position, methoxy at 4-position.
  • Synthesis : Prepared via regioselective bromination of 4-methoxyphenylacetic acid using Br₂ in acetic acid (84% yield) .
  • Crystal Structure :
    • Methoxy group is nearly coplanar with the phenyl ring (torsion angle: 1.2°).
    • Acetic acid group is tilted 78.15° relative to the ring .
    • Forms centrosymmetric hydrogen-bonded dimers (R₂²(8) motif) via O–H⋯O interactions .
  • Applications : Key intermediate in synthesizing Combretastatin A-4 (antimitotic agent) and Vancomycin analogs .
2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic Acid ()
  • Structure : Chlorine (electron-withdrawing) at 6-position, fluorine (weakly electron-withdrawing) at 2-position, methoxy at 3-position.
  • Properties : Halogen substituents enhance lipophilicity and metabolic stability, making it valuable in drug design.
2-(4-Hydroxy-3-methoxyphenyl)acetic Acid ()
  • Structure : Hydroxyl (-OH) at 4-position, methoxy at 3-position.
  • Properties: The hydroxyl group enables hydrogen bonding and conjugation, increasing solubility in polar solvents compared to cyano or halogen analogs.
2-(3'-Cyano-[1,1'-biphenyl]-4-yl)acetic Acid ()
  • Structure: Cyano at 3'-position of biphenyl, acetic acid at 4-position.
  • Hazards : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Key Observations :

  • Electron-withdrawing groups (e.g., -CN, -Br) : Increase acidity of the acetic acid moiety (pKa reduction) and stabilize intermediates in nucleophilic reactions.
  • Methoxy group : Enhances solubility in organic solvents and directs electrophilic substitution to specific ring positions.
  • Halogens (Br, Cl, F) : Improve bioavailability and binding affinity in drug candidates but may introduce toxicity risks.

Biological Activity

2-(3-Cyano-2-methoxyphenyl)acetic acid (CAS Number: 1261475-04-0) is a chemical compound notable for its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and biochemical interactions, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by its aromatic structure, which includes a methoxy group (-OCH₃) and a cyano group (-CN) on the benzene ring. These functional groups enhance its reactivity and biological activities, making it a subject of interest in pharmaceutical research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

Microorganism MIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.0048
Staphylococcus aureus5.64 - 77.38
Pseudomonas aeruginosa13.40 - 137.43

These results suggest that the compound has potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating its potential as an antimicrobial agent .

Anti-inflammatory Potential

The compound has been investigated for its anti-inflammatory properties, particularly in the context of chronic inflammatory diseases. In vitro studies have shown that it can modulate the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures, suggesting a mechanism for its anti-inflammatory effects .

The biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors involved in metabolic pathways:

  • Enzyme Inhibition : The compound has been studied as an intermediate in synthesizing inhibitors for enzymes such as β-lactamase and phosphatidylinositol kinases, which play critical roles in cellular signaling and metabolism .
  • Receptor Interaction : Preliminary studies suggest that it may bind to estrogen receptors, potentially inhibiting the growth of ER-negative breast cancer cells in vitro .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity, with specific structural modifications leading to enhanced potency against resistant strains .
  • Anti-cancer Activity : Research has indicated that methoxy-substituted cyclic compounds similar to this acid could inhibit tumor growth in specific cancer models, showcasing its potential role in cancer therapy .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(3-Cyano-2-methoxyphenyl)acetic acid to minimize by-products?

  • Methodological Answer : Synthesis optimization can be achieved by controlling reaction conditions such as temperature, solvent choice, and stoichiometry. For example, demonstrates that using acetonitrile as a solvent and maintaining a temperature of 50°C during nucleophilic substitution reactions reduces by-products like unreacted intermediates . Purification steps, such as filtration and evaporation, can further enhance yield (75% in the referenced protocol). Additionally, employing catalysts like NaBr and K₂CO₃ improves regioselectivity, as seen in bromination reactions of structurally similar compounds .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer : Key techniques include:

  • High-Performance Liquid Chromatography (HPLC) : To assess purity (e.g., 99.8% purity achieved in ) .
  • Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and detecting impurities. and highlight the use of ¹H/¹³C NMR to verify bromine and methoxy group placements in analogous compounds .
  • Melting Point Analysis : A sharp melting range (e.g., 71–73°C in ) indicates high crystallinity and purity .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Safety data sheets (SDS) for structurally similar compounds (e.g., 2-(3'-Cyano-[1,1'-biphenyl]-4-yl)acetic acid in ) recommend:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye irritation (H315/H319 hazards) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic effects of substituents in this compound?

  • Methodological Answer : Density Functional Theory (DFT) can model substituent effects on electron distribution and reactivity. For example:

  • Exact Exchange Functionals : Becke’s hybrid functionals ( ) improve accuracy in predicting thermochemical properties (e.g., atomization energies with <2.4 kcal/mol deviation) .
  • Local Kinetic-Energy Density : Lee-Yang-Parr (LYP) correlation functionals ( ) quantify electron density distortions caused by electron-withdrawing groups (e.g., cyano) and electron-donating groups (e.g., methoxy) .
  • Applications: Calculate bond angles (e.g., C–C–C angles in ) to predict regioselectivity in substitution reactions .

Q. What crystallographic insights can guide the design of derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Hydrogen-Bonding Motifs : Centrosymmetric dimers with R₂²(8) motifs () stabilize crystal lattices, influencing solubility and melting points .
  • Substituent Geometry : Methoxy groups near-coplanar with aromatic rings (torsion angle ~1.2°) vs. perpendicular acetic acid chains (dihedral angle ~78°), as in , inform steric effects in derivative synthesis .
  • Unit Cell Parameters : Monoclinic systems (e.g., P2₁/c space group in ) guide polymorph screening .

Q. How do reaction mechanisms differ when modifying the cyano group in this compound?

  • Methodological Answer : The cyano group’s electron-withdrawing nature directs reactivity:

  • Oxidation : Convert cyano to carboxylic acid using K₂Cr₂O₇/H₂SO₄ (analogous to ’s oxidation of 2-(3-chlorophenyl)-2-oxoacetaldehyde) .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) transforms cyano to amine, altering pharmacophore activity (e.g., antimicrobial applications in ) .
  • Nucleophilic Substitution : Bromine/acetic acid systems ( ) show regioselectivity at meta/para positions relative to electron-withdrawing groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Cyano-2-methoxyphenyl)acetic acid
Reactant of Route 2
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